molecular formula C8H11N3O3 B8629717 1-[(3-Nitro-2-pyridinyl)amino]-2-propanol CAS No. 50503-14-5

1-[(3-Nitro-2-pyridinyl)amino]-2-propanol

Cat. No.: B8629717
CAS No.: 50503-14-5
M. Wt: 197.19 g/mol
InChI Key: DFHUOVBNPPGODW-UHFFFAOYSA-N
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Description

1-[(3-Nitro-2-pyridinyl)amino]-2-propanol is a useful research compound. Its molecular formula is C8H11N3O3 and its molecular weight is 197.19 g/mol. The purity is usually 95%.
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Properties

CAS No.

50503-14-5

Molecular Formula

C8H11N3O3

Molecular Weight

197.19 g/mol

IUPAC Name

1-[(3-nitropyridin-2-yl)amino]propan-2-ol

InChI

InChI=1S/C8H11N3O3/c1-6(12)5-10-8-7(11(13)14)3-2-4-9-8/h2-4,6,12H,5H2,1H3,(H,9,10)

InChI Key

DFHUOVBNPPGODW-UHFFFAOYSA-N

Canonical SMILES

CC(CNC1=C(C=CC=N1)[N+](=O)[O-])O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-chloro-3-nitropyridine (10.0 g, 0.063 mole), DL-1-amino-2-propanol (7.1 g, 0.095 mole), and triethylamine (8.75 ml, 0.063 mole) in absolute ethanol was heated at reflux for 11/2 hours. The reaction mixture was evaporated to dryness and the residue was partitioned between water and methylene chloride. The water layer was separated and extracted with methylene chloride (2×). The combined methylene chloride layers were extracted with water and dried over sodium sulfate. The filtrate was evaporated to a yellow oil. The oil was purified on a silica gel column (200 g) eluting first with methylene chloride, followed by 5%, 10%, 25% (500 ml each), and finally 50% ethyl acetate/methylene chloride. The appropriate fractions (TLC using ethyl acetate) were combined and evaporated to an oil. A sample of the oil was dried at 50°-60° C., then at 70° C. for 6 hours to give 11.9 g (96%) of a yellow oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
8.75 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
96%

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